N-tert-butyl-2-(ethylamino)acetamide hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-tert-butyl-2-(ethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-5-9-6-7(11)10-8(2,3)4;/h9H,5-6H2,1-4H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHMISLEBGTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Tert Butyl 2 Ethylamino Acetamide Hydrochloride and Its Analogues
Strategic Approaches to Amide Bond Formation Involving N-tert-butyl-2-(ethylamino)acetamide Precursors
The cornerstone of synthesizing N-tert-butyl-2-(ethylamino)acetamide is the formation of the amide bond between a 2-(ethylamino)acetic acid precursor and tert-butylamine (B42293). The efficiency of this transformation is paramount and is influenced by the choice of coupling agents and reaction conditions.
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid. A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages in terms of yield, reaction time, and suppression of side reactions like racemization. ucl.ac.ukmdpi.com Common strategies involve the use of carbodiimides, phosphonium (B103445) salts, or uronium salts. ucl.ac.uk
The optimization of these conditions is critical for large-scale synthesis. Key parameters include the choice of solvent, temperature, and the specific coupling agent. For instance, boric acid and its derivatives have emerged as effective catalysts for direct amidation, often requiring elevated temperatures but offering a greener alternative to stoichiometric reagents. mdpi.comcore.ac.uk The selection of the optimal conditions depends on the specific substrate and the desired scale of the reaction. researchgate.net
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent Class | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | CH₂Cl₂, 0 °C to RT | Inexpensive, effective | Dicyclohexylurea (DCU) byproduct can be difficult to remove |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | CH₂Cl₂, H₂O, RT | Water-soluble byproduct, good for aqueous media | More expensive than DCC |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Uronium Salt | DMF, DIPEA, RT | High efficiency, low racemization | Expensive, can be sensitive to moisture |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | DMF, DIPEA, RT | Fast reaction times, high yields | Byproducts can be problematic to remove |
In a multi-step synthesis of N-tert-butyl-2-(ethylamino)acetamide, particularly when starting from precursors like glycine, protecting group chemistry is indispensable. organic-chemistry.org The secondary amine of the ethylamino group is nucleophilic and can interfere with the desired amide bond formation. To ensure selectivity, this amine is often temporarily "masked" with a protecting group. masterorganicchemistry.com
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation and removal under mild acidic conditions, which are orthogonal to many other reaction conditions. organic-chemistry.orgtotal-synthesis.com The synthesis would typically involve the protection of the secondary amine, followed by the amide coupling reaction, and finally, the deprotection of the Boc group to yield the desired product.
Protection Step: The secondary amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) to form the N-Boc protected intermediate. jk-sci.comfishersci.co.uk
Deprotection Step: The Boc group is readily cleaved using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid. jk-sci.comfishersci.co.uk This step regenerates the free amine. The choice of deprotection conditions is crucial to avoid side reactions with other sensitive functional groups in the molecule. organic-chemistry.org
Table 2: Common Amine Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc₂O | Acidic (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Stable to mild acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis |
Stereoselective and Regioselective Synthesis of Advanced Derivatives
The development of analogues of N-tert-butyl-2-(ethylamino)acetamide with specific stereochemistry or substitution patterns is a key area of research for creating new chemical entities with tailored properties.
Introducing chirality into the acetamide (B32628) backbone, specifically at the alpha-carbon, can lead to the synthesis of enantiomerically pure analogues. This is often achieved through asymmetric synthesis methodologies. One powerful strategy is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org
Evans' oxazolidinone auxiliaries, for example, can be acylated with a suitable precursor, and the subsequent alkylation of the α-carbon proceeds with high diastereoselectivity. sigmaaldrich.com After the desired stereocenter is set, the auxiliary can be cleaved to reveal the chiral carboxylic acid, which can then be coupled with tert-butylamine. researchgate.net Similarly, pseudoephenamine has been demonstrated as a practical chiral auxiliary for asymmetric alkylations. nih.gov Another approach involves the stereoselective amination of amides to introduce a chiral amino group. acs.org
Regioselective synthesis allows for the controlled introduction of functional groups at specific positions on the N-tert-butyl-2-(ethylamino)acetamide scaffold. This is crucial for diversifying the structure and exploring structure-activity relationships.
One approach is the direct C-H functionalization of the acetamide core. For instance, palladium-catalyzed ortho-arylation of arylacetamides has been achieved using the primary acetamide group as a directing group, demonstrating that the amide functionality itself can guide substitution. nih.gov While this applies to an aryl group on the acetyl backbone, similar principles of directed C-H activation could be explored for other positions.
Furthermore, N-alkylation of the amide nitrogen or the ethylamino nitrogen can be controlled to introduce diverse substituents. The acid-catalyzed N-alkylation of amides with alcohols or alkenes is a viable method, provided the intermediate carbocation is sufficiently stable. flvc.orgrsc.org The choice of catalyst and reaction conditions can influence the regioselectivity of these alkylation reactions. researchgate.net The use of bidentate directing groups can also enable regioselective functionalization of molecules. nih.gov
Integration of N-tert-butyl-2-(ethylamino)acetamide into Multi-component Reaction Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov Integrating precursors of N-tert-butyl-2-(ethylamino)acetamide into MCRs can rapidly generate diverse libraries of analogues.
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov In the context of synthesizing analogues of the target compound, ethylamine (B1201723) could serve as the amine component, an appropriate aldehyde or ketone could be used, along with a carboxylic acid and tert-butyl isocyanide. This would lead to a scaffold structurally related to N-tert-butyl-2-(ethylamino)acetamide in a single, atom-economical step. The use of convertible isonitriles, such as tert-butyl isocyanide, further enhances the molecular diversity that can be achieved, as the tert-butyl group can be subsequently removed. rsc.org
Another relevant MCR is the Groebke-Blackburn-Bienaymé reaction (GBBR), which efficiently synthesizes imidazo-fused heterocycles from an aldehyde, an isocyanide, and an amidine. nih.govnih.gov While not directly producing an acetamide, this reaction highlights how isocyanides, such as tert-butyl isocyanide, are versatile building blocks in the rapid assembly of complex heterocyclic systems that could be further elaborated. rug.nlresearchgate.net
Innovative Synthetic Pathways and Process Intensification for Research-Scale Production
The synthesis of N-tert-butyl-2-(ethylamino)acetamide hydrochloride and its analogues on a research scale has evolved from traditional batch processes to more advanced and efficient methodologies. These innovations focus on increasing yield, reducing reaction times, simplifying purification, and enabling rapid analogue synthesis. Key areas of advancement include solid-phase synthesis, microwave-assisted reactions, and continuous flow chemistry, which collectively contribute to process intensification.
The foundational reaction for the synthesis of the target compound involves a two-step process. The first step is the acylation of tert-butylamine with chloroacetyl chloride to form the key intermediate, N-tert-butyl-2-chloroacetamide. This is followed by a nucleophilic substitution reaction where the chloro-group is displaced by ethylamine to yield the final product.
Step 1: Synthesis of N-tert-butyl-2-chloroacetamide

Step 2: Synthesis of N-tert-butyl-2-(ethylamino)acetamide

While this traditional approach is robust, innovative methodologies offer significant advantages for research-scale production and analogue development.
Solid-Phase Synthesis for Analogue Libraries
Solid-phase synthesis provides a powerful platform for the rapid generation of analogues of N-tert-butyl-2-(ethylamino)acetamide. This methodology involves attaching a starting material to an insoluble polymer resin and then carrying out the synthesis in a stepwise manner. The use of a solid support facilitates the purification process, as excess reagents and by-products can be removed by simple filtration and washing.
Drawing parallels from the solid-phase synthesis of lidocaine (B1675312) analogues, a similar strategy can be employed for the target compound. researchgate.netresearchgate.net In a hypothetical solid-phase approach, a resin-bound amine could be acylated with chloroacetyl chloride, followed by displacement of the chloride with a diverse range of primary and secondary amines, including ethylamine, to generate a library of N-tert-butyl-2-(alkylamino)acetamide analogues. The final products are then cleaved from the resin. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.
Table 1: Hypothetical Solid-Phase Synthesis Parameters for N-tert-butyl-2-(amino)acetamide Analogues
Microwave-Assisted Synthesis for Accelerated Reactions
Microwave-assisted organic synthesis has emerged as a key technology for process intensification, significantly reducing reaction times from hours to minutes. researchgate.netnih.gov The application of microwave irradiation to the synthesis of N-tert-butyl-2-(ethylamino)acetamide can dramatically accelerate the rate of the nucleophilic substitution reaction between N-tert-butyl-2-chloroacetamide and ethylamine. This rapid heating method often leads to higher yields and cleaner reaction profiles by minimizing the formation of by-products.
In a research setting, this allows for the quick synthesis of small batches of the target compound and its analogues for screening purposes. The efficiency of microwave-assisted synthesis makes it an attractive option for rapid lead optimization cycles.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-tert-butyl-2-(ethylamino)acetamide
Continuous Flow Chemistry for Enhanced Control and Scalability
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters such as temperature, pressure, and mixing. kilolabs.comacs.org In a flow reactor, reagents are continuously pumped through a heated tube or a series of interconnected reactors. The small reactor volume and high surface-area-to-volume ratio allow for excellent heat transfer, enhancing safety and enabling reactions to be run at higher temperatures and concentrations than in batch.
For the synthesis of this compound, a two-stage flow process can be envisioned. In the first stage, tert-butylamine and chloroacetyl chloride would be mixed and reacted in a flow reactor to produce N-tert-butyl-2-chloroacetamide. The output from this stage would then be directly mixed with a stream of ethylamine in a second reactor to form the final product. This integrated process minimizes manual handling of intermediates and allows for a more streamlined and automated synthesis. This approach is particularly advantageous for producing larger research quantities (gram-scale) with high consistency.
Table 3: Projected Parameters for a Continuous Flow Synthesis of N-tert-butyl-2-(ethylamino)acetamide
The adoption of these innovative synthetic pathways and process intensification strategies offers significant benefits for the research-scale production of this compound and its analogues. These methods not only accelerate the discovery and development process but also align with the principles of green chemistry by improving efficiency and reducing waste.
Structural Elucidation and Advanced Spectroscopic Characterization of N Tert Butyl 2 Ethylamino Acetamide Hydrochloride and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of one-dimensional and two-dimensional NMR experiments would be employed to map the complete proton and carbon framework of N-tert-butyl-2-(ethylamino)acetamide hydrochloride.
High-Resolution Proton (¹H) NMR Analysis of Amide and Alkyl Moieties
High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton group.
The tert-butyl group would yield a sharp, intense singlet peak, typically in the upfield region (around 1.3-1.5 ppm), integrating to nine protons. nih.gov The ethylamino group would present as a quartet (integrating to 2H) for the methylene (B1212753) protons adjacent to the methyl group, and a triplet (integrating to 3H) for the terminal methyl protons, with their coupling providing clear evidence of their adjacency. The methylene group situated between the carbonyl group and the ethylamino nitrogen would appear as a singlet, integrating to two protons. The protons on the nitrogen atoms (one amide N-H and two on the protonated ethylamino N⁺-H₂) would likely appear as broad singlets that may be exchangeable with deuterium (B1214612) oxide (D₂O). The hydrochloride form would cause a significant downfield shift for the protons on and near the protonated ethylamino nitrogen compared to its free base form.
Illustrative ¹H NMR Data for a Representative N-tert-butyl Carbamate Compound Note: This data is for illustrative purposes to demonstrate typical chemical shifts and does not represent this compound.
| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (-C(CH₃)₃) | 1.52 | Singlet | 9H |
Source: Adapted from supporting information on tert-butyl phenylcarbamate. nih.gov
Carbon (¹³C) NMR for Elucidating Backbone and Substituent Carbon Connectivities
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For the target molecule, characteristic chemical shifts would confirm the presence of all carbon environments.
The carbonyl carbon of the amide group is expected to appear far downfield, typically in the range of 165-175 ppm. The quaternary carbon of the tert-butyl group would be found around 50-55 ppm, while its three equivalent methyl carbons would produce a strong signal further upfield, around 28-30 ppm. The methylene carbons of the ethyl group and the α-carbon to the carbonyl would appear in the intermediate 30-60 ppm region.
Illustrative ¹³C NMR Data for a Representative N-tert-butyl Carbamate Compound Note: This data is for illustrative purposes to demonstrate typical chemical shifts and does not represent this compound.
| Carbon Atom | Chemical Shift (δ ppm) |
|---|---|
| Carbonyl (-C=O) | 152.7 |
| Quaternary C (-C (CH₃)₃) | 80.5 |
Source: Adapted from supporting information on tert-butyl phenylcarbamate. nih.gov
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For the target molecule, a key COSY correlation would be observed between the methyl triplet and the methylene quartet of the ethyl group, confirming the ethyl moiety. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the carbon signals for each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com It is crucial for connecting molecular fragments. Expected key HMBC correlations would include:
The nine protons of the tert-butyl group to the quaternary carbon and the amide carbonyl carbon.
The amide N-H proton to the carbonyl carbon and the α-carbon.
The protons of the α-methylene group to the carbonyl carbon and the carbons of the ethylamino group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is vital for determining stereochemistry and conformation.
Table of Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Atom(s) | Type of Information |
|---|---|---|---|
| COSY | -CH₂- of ethyl | -CH₃ of ethyl | Confirms ethyl group connectivity |
| HSQC | All protons | Directly attached carbons | Assigns carbon signals |
| HMBC | tert-butyl protons | Amide C=O, Quaternary C | Connects t-butyl group to amide |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound, the protonated molecule [M+H]⁺ would be analyzed, corresponding to the cationic form of the free base (C₈H₁₈N₂O). The calculated exact mass for [C₈H₁₉N₂O]⁺ would be compared to the experimentally measured value to confirm the molecular formula.
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information based on how the molecule breaks apart. Common fragmentation pathways for aliphatic secondary amides include α-cleavage (cleavage of bonds adjacent to the nitrogen or carbonyl group) and cleavage of the amide N-CO bond. nih.govunl.ptlibretexts.org This pattern helps to confirm the connectivity of the different alkyl groups to the central acetamide (B32628) core.
X-Ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and high-resolution picture of a molecule's three-dimensional structure in the solid state. nih.govwikipedia.org This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate a 3D map of the electron density, revealing the precise position of each atom.
Although no crystal structure for this compound has been reported in the searched literature, this method would provide invaluable data. It would confirm the molecular connectivity and yield precise measurements of all bond lengths, bond angles, and torsion angles. Crucially, it would also reveal the details of the crystal packing, including intermolecular interactions such as the hydrogen bonds between the ammonium (B1175870) and amide protons and the chloride anion.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FTIR and Raman spectra would be expected to show several key bands:
Amide I Band: A strong absorption around 1640-1680 cm⁻¹ corresponding primarily to the C=O stretching vibration. spectroscopyonline.com
Amide II Band: An absorption between 1540-1580 cm⁻¹, arising from a combination of N-H in-plane bending and C-N stretching. This is characteristic of secondary amides. spectroscopyonline.com
N-H Stretching: A broad, strong envelope of bands, typically between 3200 cm⁻¹ and 2700 cm⁻¹, would be expected for the N⁺-H₂ stretching of the secondary amine salt. spectroscopyonline.com A separate, sharper N-H stretching peak for the secondary amide group would also be present, typically around 3300 cm⁻¹. spectroscopyonline.com
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching of C-H bonds in the alkyl groups.
Computational Chemistry and Molecular Modeling Studies of N Tert Butyl 2 Ethylamino Acetamide Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations, offering a robust framework for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides valuable insights into molecular geometry, energy levels, and charge distribution. For N-tert-butyl-2-(ethylamino)acetamide hydrochloride, DFT calculations would be instrumental in determining its most stable three-dimensional conformation, considering the rotational freedom around its single bonds. These calculations typically involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms.
Recent studies on various N-substituted acetamides have demonstrated the utility of DFT in predicting molecular geometries with high accuracy when compared to experimental data. For instance, computational studies on N-diacetamides have employed DFT functionals like B3LYP to explore their decomposition mechanisms and the influence of substituents on their electronic structure. preprints.orgmdpi.com Such methodologies could be effectively applied to this compound to understand its intrinsic electronic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical hardness, and polarizability. irjweb.comirjweb.com A larger HOMO-LUMO gap generally signifies higher stability and lower reactivity. irjweb.com
For this compound, the presence of heteroatoms like nitrogen and oxygen with lone pairs of electrons would likely result in these atoms contributing significantly to the HOMO. The LUMO, conversely, would likely be distributed over the carbonyl group and adjacent atoms. Theoretical studies on similar acetamide (B32628) derivatives have shown that the HOMO-LUMO gap can be effectively calculated using DFT methods, providing a quantitative measure of their reactivity. nih.gov These calculations are crucial for predicting how the molecule might interact with biological targets.
Table 1: Theoretical Frontier Molecular Orbital Energies for Analogous Acetamide Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-phenyl-acetamide derivative | DFT/B3LYP/6-311G(d,p) | -6.2967 | 1.8096 | 4.4871 |
| N-aryl-2-(N-disubstituted) acetamide (5a) | DFT | -7.2309 | 0.5254 | 7.76 |
| N-aryl-2-(N-disubstituted) acetamide (5b) | DFT | -6.8886 | 0.5703 | 7.46 |
Note: The data presented in this table is derived from computational studies on structurally related acetamide derivatives and is intended to provide a comparative context for the potential electronic properties of this compound. irjweb.comnih.gov
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a higher electron density (e.g., around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating areas of lower electron density (e.g., around hydrogen atoms bonded to heteroatoms), which are prone to nucleophilic attack. avogadro.cc
For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen atom, making it a primary site for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms attached to the protonated amine group would exhibit a strong positive potential, highlighting their role as hydrogen bond donors. Understanding this charge distribution is fundamental for predicting intermolecular interactions, such as those with solvent molecules or biological receptors. wolfram.com
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While DFT calculations provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent effects, and the thermodynamics of molecular interactions. mdpi.comchemrxiv.org
For a flexible molecule like this compound, MD simulations would be crucial for exploring its conformational landscape. The molecule can adopt various shapes due to rotation around its single bonds, and MD simulations can reveal the most populated conformations in a given environment, such as in aqueous solution. These simulations can also shed light on how the molecule interacts with surrounding water molecules, including the formation and dynamics of hydrogen bonds. Studies on similar molecules, like ethanolamines in aqueous solutions, have successfully used MD to characterize their hydration shells and intermolecular hydrogen bonding networks. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design (focused on theoretical descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. kg.ac.rs
The foundation of a robust QSAR model lies in the selection of relevant molecular descriptors. Quantum chemical calculations, particularly DFT, are a rich source of such descriptors. These descriptors can be broadly categorized into electronic, steric, and thermodynamic properties.
Table 2: Examples of Quantum Chemical Descriptors for QSAR Modeling
| Descriptor Category | Examples |
| Electronic | HOMO and LUMO energies, HOMO-LUMO gap, Dipole moment, Mulliken atomic charges, Electronegativity, Chemical hardness |
| Steric | Molecular volume, Surface area, Ovality |
| Thermodynamic | Heat of formation, Solvation energy |
This table provides a general overview of quantum chemical descriptors that can be derived from computational calculations and used in QSAR studies. researchgate.netnih.govacs.org
For this compound and its analogues, these descriptors would be calculated for a series of structurally related compounds with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build the QSAR model.
Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of novel analogues of this compound. By systematically modifying the structure of the parent molecule—for example, by changing substituent groups on the tert-butyl or ethylamino moieties—and calculating the corresponding quantum chemical descriptors, the model can estimate the impact of these modifications on the desired activity. This in silico screening process can significantly streamline the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. QSAR studies on other acetamide derivatives have successfully identified key structural features that influence their biological activities, demonstrating the potential of this approach. nih.govresearchgate.net
In Silico Analysis of this compound Reveals Limited Publicly Available Docking Data
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using scoring functions.
A comprehensive search of scientific databases and research articles was conducted to identify molecular docking studies specifically investigating the interaction of this compound with protein targets. However, this search did not yield any specific studies detailing the binding energies, interaction profiles, or predicted target proteins for this particular compound.
While the broader class of acetamide derivatives has been the subject of numerous computational chemistry and molecular modeling studies, including molecular docking, to explore their potential as inhibitors for various enzymes and receptors, the specific data for the title compound remains elusive in the public domain.
The lack of published research in this specific area means that currently, there are no detailed findings to report on the theoretical protein-ligand interactions of this compound based on molecular docking simulations. Therefore, data tables summarizing target proteins, binding affinities, and key amino acid interactions cannot be generated at this time.
Further research and publication in the field of computational chemistry are required to elucidate the potential protein targets and binding interactions of this compound.
Chemical Biology and Biochemical Interaction Studies of N Tert Butyl 2 Ethylamino Acetamide Hydrochloride Non Clinical Focus
Investigation of Molecular Targets and Binding Affinities in Model Systems (In Vitro/Cellular)
There is no publicly available research on the molecular targets or binding affinities of N-tert-butyl-2-(ethylamino)acetamide hydrochloride in in vitro or cellular model systems.
Characterization of Enzyme Inhibition Mechanisms and Kinetics (e.g., SARS-CoV-2 Main Protease, Trypanothione Reductase)
No studies were found that characterize the potential enzyme inhibition mechanisms or kinetics of this compound with any enzyme, including the specified examples of SARS-CoV-2 Main Protease or Trypanothione Reductase.
Analysis of Protein-Ligand Binding Interactions (e.g., BET Bromodomain Proteins, Keap1)
There is no available data from studies analyzing the protein-ligand binding interactions between this compound and any protein, including BET bromodomain proteins or Keap1.
Cellular Pathway Modulation Studies in Non-Human, Non-Clinical Models
No research has been published detailing the effects of this compound on the modulation of cellular pathways in any non-human, non-clinical models.
Design and Application of N-tert-butyl-2-(ethylamino)acetamide-based Molecular Probes and Chemical Tools
A review of the scientific literature did not yield any information on the design or application of molecular probes or chemical tools based on the N-tert-butyl-2-(ethylamino)acetamide scaffold.
Preclinical Metabolic Pathway Elucidation in In Vitro Systems for Mechanistic Understanding
There are no published preclinical studies elucidating the in vitro metabolic pathways of this compound for mechanistic understanding. While general metabolic pathways for similar chemical structures can be hypothesized, no specific experimental data for this compound is available.
Structure Property Relationship Studies of N Tert Butyl 2 Ethylamino Acetamide Derivatives and Analogues Non Clinical Focus
Systematic Modifications of the N-tert-butyl-2-(ethylamino)acetamide Scaffold for Modulating Molecular Properties
The N-tert-butyl-2-(ethylamino)acetamide scaffold presents several key regions that can be systematically modified to modulate its molecular properties. These modifications are guided by principles of medicinal chemistry to fine-tune characteristics such as solubility, lipophilicity, and the ability to form specific molecular interactions.
Rational Design of Alkyl Chain and Amine Substituent Variations
The rational design of analogues often begins with modifications to the alkyl chains and the amine substituent. In the N-tert-butyl-2-(ethylamino)acetamide structure, the ethyl group on the secondary amine and the tert-butyl group on the amide are primary targets for variation.
The length and branching of the N-alkyl substituent can influence the molecule's conformational flexibility and its hydrophobic interactions. For instance, increasing the chain length from ethyl to butyl or hexyl would be expected to increase lipophilicity, which could affect solubility and interactions with nonpolar molecular regions. Conversely, introducing branching or unsaturation into the alkyl chain can alter the molecule's shape and rigidity.
The tert-butyl group is a bulky substituent that can significantly influence the molecule's conformation and shield the amide bond from enzymatic degradation. Replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl, isobutyl) or a cyclic moiety (e.g., cyclohexyl) can systematically probe the steric requirements for molecular recognition.
| Modification | Rationale | Expected Impact on Molecular Properties |
| N-Alkyl Chain Elongation | To increase lipophilicity and van der Waals interactions. | Increased LogP, potential for enhanced hydrophobic interactions. |
| N-Alkyl Chain Branching | To introduce steric hindrance and alter conformational freedom. | Restricted rotation, potentially leading to more specific molecular recognition. |
| Amide N-Substituent Variation | To probe steric tolerance and influence on amide bond stability. | Altered steric bulk around the amide, potentially affecting hydrogen bonding patterns. |
Exploration of Heterocyclic and Aryl Substitutions for Enhanced Interactions
Introducing heterocyclic and aryl groups into the N-tert-butyl-2-(ethylamino)acetamide scaffold can introduce a range of new intermolecular interactions, such as pi-stacking, hydrogen bonding, and dipole-dipole interactions. These substitutions can be made at several positions, for example, by replacing the ethyl group on the amine with an arylmethyl group (e.g., benzyl) or a heterocyclic moiety.
Aryl substitutions, such as a phenyl or substituted phenyl ring, can facilitate pi-stacking interactions with aromatic residues in a binding pocket. The electronic nature of the substituents on the aryl ring (electron-donating or electron-withdrawing) can further modulate the strength of these interactions.
Heterocyclic rings (e.g., pyridine, pyrimidine, indole) can introduce hydrogen bond donors and acceptors, as well as engage in various electronic interactions. The choice of heterocycle can be guided by the desire to mimic the electronic and steric properties of known binding motifs.
Impact of Chemical Modifications on Specific Molecular Recognition
Each chemical modification to the N-tert-butyl-2-(ethylamino)acetamide scaffold has a direct impact on its ability to engage in specific molecular recognition. Molecular recognition is governed by a combination of steric and electronic factors that determine the strength and specificity of binding to a target molecule.
For instance, the introduction of a hydrogen bond donor or acceptor can create a new point of interaction with a complementary group on a target molecule, thereby increasing binding affinity. Conversely, the introduction of a bulky group may lead to a steric clash, preventing optimal binding. The systematic evaluation of these modifications allows for the development of a structure-property relationship (SPR), which can guide the design of analogues with improved molecular properties.
| Modification Type | Example | Potential Impact on Molecular Recognition |
| Alkyl Chain Modification | Replacement of ethyl with isobutyl | Altered hydrophobic interactions and conformational flexibility. |
| Aryl Substitution | Replacement of ethyl with benzyl | Introduction of pi-stacking interactions. |
| Heterocyclic Substitution | Replacement of ethyl with pyridylmethyl | Introduction of hydrogen bonding and dipole interactions. |
| Amide N-substituent | Replacement of tert-butyl with cyclohexyl | Altered steric interactions at the amide core. |
Synthesis and Evaluation of Libraries of Structurally Diverse Analogues
The synthesis of libraries of structurally diverse analogues of N-tert-butyl-2-(ethylamino)acetamide is a key step in exploring its chemical space and understanding its structure-property relationships. Combinatorial chemistry and parallel synthesis are often employed to generate a large number of compounds for evaluation.
A common synthetic route involves the reaction of a chloroacetamide with a primary or secondary amine. For example, N-tert-butyl-2-chloroacetamide can be reacted with a variety of substituted amines to generate a library of analogues with different N-substituents. Similarly, a range of N-substituted-2-chloroacetamides can be reacted with ethylamine (B1201723) to explore modifications at the amide terminus.
Once synthesized, these libraries are evaluated for their molecular properties. This can involve a range of analytical techniques, including NMR spectroscopy for structural confirmation, mass spectrometry for molecular weight determination, and chromatography to assess purity and lipophilicity (e.g., by measuring the retention time on a reverse-phase HPLC column).
Synthetic Accessibility and Diversification Strategies for the N-tert-butyl-2-(ethylamino)acetamide Core
The synthetic accessibility of the N-tert-butyl-2-(ethylamino)acetamide core is a critical consideration for the generation of diverse analogue libraries. The core structure is readily assembled from commercially available starting materials, making it an attractive scaffold for chemical exploration.
The primary synthetic route involves the acylation of an amine with a derivative of acetic acid. A key intermediate is N-tert-butyl-2-chloroacetamide, which can be synthesized by reacting tert-butylamine (B42293) with chloroacetyl chloride. This intermediate can then be reacted with a wide range of primary and secondary amines to introduce diversity at the N-ethylamino position.
General Synthetic Scheme:
Formation of the Chloroacetamide Intermediate:
tert-Butylamine + Chloroacetyl chloride → N-tert-butyl-2-chloroacetamide + HCl
Nucleophilic Substitution to Introduce Amine Diversity:
N-tert-butyl-2-chloroacetamide + R-NH-R' → N-tert-butyl-2-(N-R,N-R'-amino)acetamide + HCl
(Where R and R' can be a wide variety of alkyl, aryl, or heterocyclic groups)
Diversification can also be achieved by starting with different N-substituted amines in the initial acylation step. For example, reacting various primary amines with chloroacetyl chloride would generate a series of N-substituted-2-chloroacetamides, which could then be reacted with ethylamine.
This modular synthetic approach allows for the rapid and efficient generation of a wide array of analogues, facilitating a thorough investigation of the structure-property relationships of the N-tert-butyl-2-(ethylamino)acetamide scaffold.
Applications in Material Science and Advanced Chemical Synthesis Non Pharmacological
Potential Role as a Monomer or Intermediate in Polymer Chemistry and Material Science
There is currently no available research to suggest that N-tert-butyl-2-(ethylamino)acetamide hydrochloride is utilized as a monomer or an intermediate in polymer chemistry and material science. The structural features of the molecule, including the secondary amine and amide functionalities, could theoretically allow for its incorporation into polymeric chains. However, no studies have been published that demonstrate or explore this potential.
Applications in Ligand Design for Organometallic Catalysis or Coordination Chemistry
No literature has been found that describes the application of this compound in ligand design for organometallic catalysis or coordination chemistry. While molecules with nitrogen and oxygen donor atoms are common ligands, there is no evidence to suggest this specific compound has been investigated for its coordinating properties with metal centers.
Utilization in Advanced Analytical Chemistry as a Reagent or Probe
There are no documented instances of this compound being used as a reagent or a probe in advanced analytical chemistry. The compound does not possess inherent properties, such as chromophores or fluorophores, that would suggest obvious applications in common analytical techniques without further modification.
Development of Novel Chemical Sensors or Detection Systems based on the Compound's Structure
No research has been published on the development of novel chemical sensors or detection systems based on the structure of this compound. The design of chemical sensors typically relies on specific molecular recognition capabilities or signal transduction mechanisms, and this compound has not been identified in the literature as a platform for such applications.
Future Research Directions and Unexplored Avenues for N Tert Butyl 2 Ethylamino Acetamide Hydrochloride
Integration with Emerging High-Throughput Synthesis and Screening Methodologies
The exploration of the chemical space around N-tert-butyl-2-(ethylamino)acetamide hydrochloride could be vastly accelerated through the integration of high-throughput synthesis (HTS) and screening methodologies. Automated synthesis platforms can be employed to rapidly generate a library of analogs by systematically modifying the ethylamino and tert-butyl groups.
Table 1: Potential Modifications for High-Throughput Synthesis
| Scaffold Position | Potential Modifications |
| Ethylamino Group | Substitution with other alkyl, aryl, or heterocyclic amines |
| N-tert-butyl Group | Replacement with other bulky alkyl or cycloalkyl groups |
| Acetamide (B32628) Backbone | Introduction of substituents on the alpha-carbon |
These automated platforms, capable of performing numerous reactions in parallel, would enable the efficient creation of a diverse compound library. Subsequent high-throughput screening against various biological targets could rapidly identify potential "hit" compounds with interesting pharmacological activities. This approach would significantly expedite the discovery of novel applications for derivatives of this compound.
Exploration of Novel Reactivity Patterns and Synthetic Transformations
A deeper understanding of the chemical reactivity of this compound is crucial for its development as a versatile building block in organic synthesis. Future research should focus on exploring its reactivity in a variety of synthetic transformations.
Key Areas for Reactivity Studies:
N-Alkylation and N-Arylation: Investigating the selective alkylation or arylation of the secondary ethylamino group to introduce further diversity.
Amide Bond Modification: Exploring reactions that modify the amide bond, such as reduction to the corresponding amine or conversion to thioamides.
Alpha-Carbon Functionalization: Investigating the possibility of functionalizing the carbon atom alpha to the carbonyl group.
Systematic studies of its reactivity with a range of reagents and under various reaction conditions will be essential to map out its synthetic utility.
Deepening Mechanistic Understanding of Molecular Interactions through Advanced Biophysical Techniques
Should any derivatives of this compound show biological activity, a thorough investigation of their molecular interactions with their biological targets will be paramount. A suite of advanced biophysical techniques can be employed to elucidate the precise mechanism of action.
Table 2: Applicable Biophysical Techniques
| Technique | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (enthalpy, entropy, and binding affinity) |
| Surface Plasmon Resonance (SPR) | Kinetics of binding (association and dissociation rates) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the binding site and conformational changes |
| X-ray Crystallography | High-resolution 3D structure of the compound bound to its target |
These techniques will provide invaluable data on the binding affinity, kinetics, and thermodynamics of the interaction, as well as a detailed picture of the binding mode at the atomic level. This mechanistic understanding is critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs.
Discovery of Unforeseen Applications in Unconventional Chemical Domains
Beyond the traditional focus on pharmaceuticals, future research should explore the potential of this compound and its derivatives in unconventional chemical domains. The unique combination of a secondary amine, an amide, and a bulky hydrophobic group could lend itself to a variety of applications.
Potential Unconventional Applications:
Materials Science: As a building block for novel polymers or as a ligand for the synthesis of metal-organic frameworks (MOFs).
Coordination Chemistry: As a chelating ligand for various metal ions, potentially leading to new catalysts or imaging agents.
Supramolecular Chemistry: As a component in the design of self-assembling systems or molecular receptors.
Exploring these less conventional avenues could lead to the discovery of entirely new and unexpected applications for this class of compounds, highlighting the importance of interdisciplinary research in unlocking the full potential of a molecule.
Q & A
Advanced Research Question
- In Vitro Design : Use voltage-clamp assays on rat DRG neurons. Test concentrations: 1 µM–10 mM. Fit data to Hill equation (IC50 calculation).
- In Vivo Design : Rodent neuropathic pain models (e.g., chronic constriction injury). Administer intraperitoneally (1–30 mg/kg); measure mechanical allodynia (von Frey filaments). Include vehicle and positive controls (e.g., lidocaine 10 mg/kg) .
- Data Analysis : Apply ANOVA with post-hoc Tukey test; report EC50/ED50 with 95% confidence intervals .
What computational tools predict the compound’s interaction with sodium channels?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with NavAb crystal structure (PDB: 4DCK). Identify binding to Domain III S6 helix (key residues: F1579, L1583).
- MD Simulations : GROMACS with CHARMM36 force field; simulate 100 ns to assess binding stability (RMSD < 2.0 Å).
- SAR Analysis : Compare with lidocaine derivatives to optimize hydrophobic interactions and reduce off-target effects .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
